Enantiomer-Specific NMDA Antagonist Activity: (-)-(2R,4S) vs. (+)-(2S,4R) Isomer
Ornstein et al. resolved racemic (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053) into its constituent enantiomers. The NMDA antagonist activity was found to reside exclusively with the (-)-isomer, which X-ray crystallography confirmed as the (2R,4S) absolute configuration. The (-)-(2R,4S) enantiomer exhibited an IC50 of 67 ± 6 nM in [3H]CGS 19755 radioligand binding and a functional IC50 of 1.9 ± 0.24 µM against 40 µM NMDA in cortical slice preparations. The (+)-(2S,4R) enantiomer was inactive [1]. This stereochemical requirement directly translates to the Boc-protected precursor: the (2R,4S)-Boc-4-hydroxypiperidine-2-carboxylic acid is the obligatory intermediate for constructing the (2R,4S)-configured NMDA antagonist pharmacophore, whereas its (2S,4R) enantiomer (CAS 955016-25-8) leads to the HIV protease inhibitor palinavir scaffold [2].
| Evidence Dimension | NMDA receptor antagonist potency (enantiomer-specific activity) |
|---|---|
| Target Compound Data | (-)-(2R,4S)-isomer: IC50 = 67 ± 6 nM (binding); IC50 = 1.9 ± 0.24 µM (functional, vs. 40 µM NMDA) |
| Comparator Or Baseline | (+)-(2S,4R)-isomer: inactive at NMDA receptor; instead active as palinavir precursor (HIV protease inhibition) |
| Quantified Difference | Activity resides exclusively with (2R,4S); (2S,4R) shows no NMDA antagonism |
| Conditions | [3H]CGS 19755 radioligand binding assay; rat cortical slice preparation stimulated with 40 µM NMDA |
Why This Matters
Selection of the incorrect enantiomer leads to complete loss of NMDA antagonist activity; this dictates choice of the (2R,4S) Boc-protected precursor for CNS drug discovery programs targeting the NMDA receptor.
- [1] Ornstein, P. L., Schoepp, D. D., Arnold, M. B., Jones, N. D., Deeter, J. B., Lodge, D., & Leander, J. D. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111–3115. View Source
- [2] Gillard, J., Abraham, A., Anderson, P. C., Beaulieu, P. L., Bogri, T., Bousquet, Y., Grenier, L., Guse, I., & Lavallée, P. (1999). A new route to (2S,4R)- and (2R,4S)-4-hydroxypipecolic acid. Tetrahedron: Asymmetry, 10(21), 4231–4237. View Source
